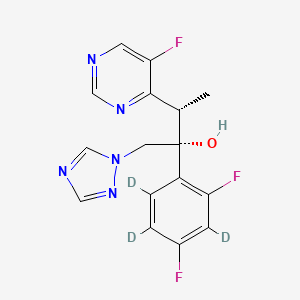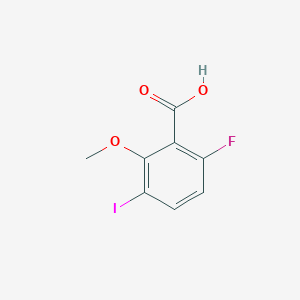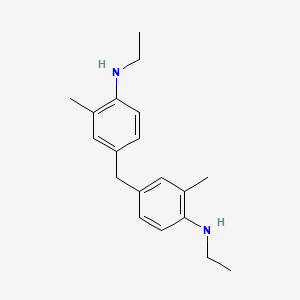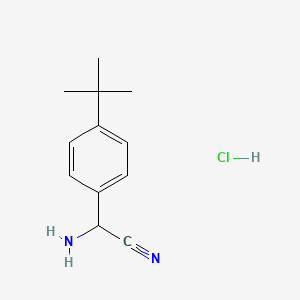
2-amino-9-(2-methylbutyl)-3,9-dihydro-6H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- is a heterocyclic compound with a purine base structure It is a derivative of purine, which is a fundamental component of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- typically involves the reaction of appropriate purine derivatives with thiol-containing reagents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives .
Aplicaciones Científicas De Investigación
6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- involves its incorporation into nucleic acids, where it acts as a false purine base. This incorporation disrupts normal DNA and RNA synthesis, leading to cytotoxic effects. The compound inhibits purine biosynthesis by pseudofeedback inhibition of key enzymes involved in the de novo pathway of purine ribonucleotide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
6-Thioguanine: A purine analogue with similar antineoplastic properties.
6-Mercaptopurine: Another purine derivative used in the treatment of leukemia.
2-Amino-6-mercaptopurine: A compound with similar chemical structure and biological activity.
Uniqueness
6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a false purine base and its potential therapeutic applications make it a valuable compound for further research and development .
Propiedades
Número CAS |
24397-97-5 |
|---|---|
Fórmula molecular |
C10H15N5S |
Peso molecular |
237.33 g/mol |
Nombre IUPAC |
2-amino-9-(2-methylbutyl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H15N5S/c1-3-6(2)4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-6H,3-4H2,1-2H3,(H3,11,13,14,16) |
Clave InChI |
AHVGGWOIZWQZPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CN1C=NC2=C1NC(=NC2=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)

![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
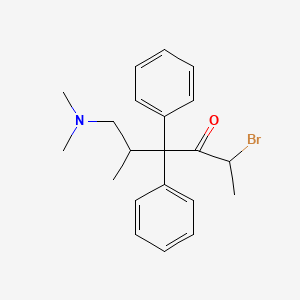
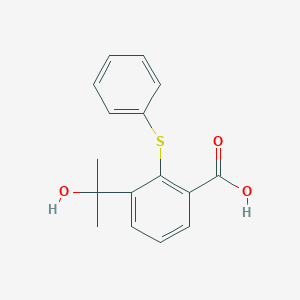
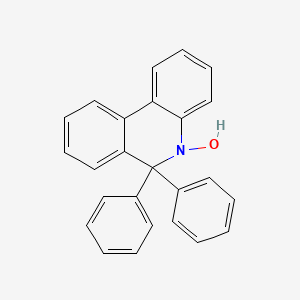
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)

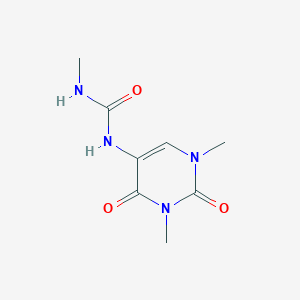
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
